molecular formula C9H11BrClN3 B1521919 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine CAS No. 733039-20-8

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Cat. No. B1521919
M. Wt: 276.56 g/mol
InChI Key: DIVUXBABVYOIOT-UHFFFAOYSA-N
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Patent
US09193732B2

Procedure details

A nitrogen-flushed, suitably equipped 5 L 4-neck round bottom flask is charged with 250 g (1.097 mol, 140.4 mL, 1.0 eq.) of 5-bromo-2,4-dichloropyrimidine (A1h) and 1127 g, (1250 mL) of ethyl acetate. The content is stirred at 20° C. and 283.5 g (2.194 mol, 382.0 mL, 2.0 eq.) of N,N-diisopropylethylamine is added. A solution of 102.8 g (1.207 mol, 119 mL, 1.1 eq.) of cyclopentylamine (A1g) dissolved in 1127 g, (1250 mL) of ethyl acetate is added over 60 min. An 18° C. to 36° C. exotherm is observed. The solution is warmed to 40° C. This temperature is maintained for at least 6 h or until all the starting material A1h, is consumed as determined by HPLC analysis. The resulting slurry is cooled to 25° C. and 500 g (500 mL) of water is added. The content is stirred for 15 min and the phases are allowed to separate. The bottom (aqueous) layer is removed and the organic layer is washed once more with 500 g (500 mL) of water. The sample is stirred for 15 min, and the phases are allowed to separate. The bottom (aqueous) layer is removed. The organic phase is concentrated (atmospheric pressure) to a volume of 1500 mL (batch temp=82° C.). 684 g (1 L) of heptane is added and the concentration is resumed to a volume of 1500 mL (batch temp=85° C.). Again, 684 g (1 L) of heptane is added and the concentration is resumed to a volume of 1500 mL (batch temp=96° C.). The sample is cooled to 50° C. and seeded. The cooling is continued to 4° C. and the temperature is maintained at 4° C. for 1 h. The solids are filtered and the filter cake is washed once with 137 g (200 mL) of cold (4° C.) heptane. The solids are dried at 50° C. for 16 h, to afford 259.0 g (88.0%, corrected) of Compound A1f as a white, crystalline solid, mp=95-96° C.
Quantity
140.4 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
382 mL
Type
reactant
Reaction Step Two
Quantity
119 mL
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[CH:19]1([NH2:24])[CH2:23][CH2:22][CH2:21][CH2:20]1>C(OCC)(=O)C>[Br:1][C:2]1[C:3]([NH:24][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
140.4 mL
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
382 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
119 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The content is stirred at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen-flushed
ADDITION
Type
ADDITION
Details
is added over 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
An 18° C. to 36° C. exotherm
TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature is maintained for at least 6 h or until all the starting material A1h
CUSTOM
Type
CUSTOM
Details
is consumed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is cooled to 25° C.
ADDITION
Type
ADDITION
Details
500 g (500 mL) of water is added
STIRRING
Type
STIRRING
Details
The content is stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The bottom (aqueous) layer is removed
WASH
Type
WASH
Details
the organic layer is washed once more with 500 g (500 mL) of water
STIRRING
Type
STIRRING
Details
The sample is stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The bottom (aqueous) layer is removed
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated (atmospheric pressure) to a volume of 1500 mL (batch temp=82° C.)
ADDITION
Type
ADDITION
Details
684 g (1 L) of heptane is added
CONCENTRATION
Type
CONCENTRATION
Details
the concentration
CUSTOM
Type
CUSTOM
Details
is resumed to a volume of 1500 mL (batch temp=85° C.)
ADDITION
Type
ADDITION
Details
Again, 684 g (1 L) of heptane is added
CONCENTRATION
Type
CONCENTRATION
Details
the concentration
CUSTOM
Type
CUSTOM
Details
is resumed to a volume of 1500 mL (batch temp=96° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The sample is cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
is continued to 4° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at 4° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
the filter cake is washed once with 137 g (200 mL) of cold (4° C.) heptane
CUSTOM
Type
CUSTOM
Details
The solids are dried at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to afford 259.0 g (88.0%, corrected) of Compound A1f as a white, crystalline solid, mp=95-96° C.

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)NC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.